8-Bromo-1,2,3,5-tetrahydro-4,1-benzothiazepin-2-one
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Overview
Description
8-Bromo-1,2,3,5-tetrahydro-4,1-benzothiazepin-2-one is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its bromine atom and its complex fused ring structure, which includes a benzothiazepine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,2,3,5-tetrahydro-4,1-benzothiazepin-2-one typically involves multiple steps, starting with the construction of the benzothiazepine core. One common method includes the cyclization of appropriately substituted thiophenes with halogenated intermediates under controlled conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactions using high-purity starting materials and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate or other oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and catalysts, are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Bromates, bromides, and other oxidized derivatives.
Reduction Products: Derivatives lacking the bromine atom or reduced functional groups.
Substitution Products: Alkylated or arylated derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 8-Bromo-1,2,3,5-tetrahydro-4,1-benzothiazepin-2-one serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a tool to study biological processes and pathways. Its derivatives may act as probes or inhibitors in biochemical assays, helping to elucidate the roles of specific enzymes or receptors.
Medicine: The compound and its derivatives have potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural complexity and reactivity make it a candidate for drug design and synthesis, targeting various diseases and conditions.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which 8-Bromo-1,2,3,5-tetrahydro-4,1-benzothiazepin-2-one exerts its effects depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways and molecular targets involved would vary based on the derivative and its intended use.
Comparison with Similar Compounds
3-Bromo-1,3,4,5-tetrahydro-2H-benzazepin-2-one
8-Bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one
8-Bromo-3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
Uniqueness: 8-Bromo-1,2,3,5-tetrahydro-4,1-benzothiazepin-2-one stands out due to its specific structural features, such as the presence of the bromine atom and the fused benzothiazepine ring system
Properties
Molecular Formula |
C9H8BrNOS |
---|---|
Molecular Weight |
258.14 g/mol |
IUPAC Name |
8-bromo-1,5-dihydro-4,1-benzothiazepin-2-one |
InChI |
InChI=1S/C9H8BrNOS/c10-7-2-1-6-4-13-5-9(12)11-8(6)3-7/h1-3H,4-5H2,(H,11,12) |
InChI Key |
YEAZRFGPFQCUPS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)NC(=O)CS1 |
Origin of Product |
United States |
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